((3-Bromothiophen-2-yl)methyl)hydrazine
CAS No.:
Cat. No.: VC18224190
Molecular Formula: C5H7BrN2S
Molecular Weight: 207.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BrN2S |
|---|---|
| Molecular Weight | 207.09 g/mol |
| IUPAC Name | (3-bromothiophen-2-yl)methylhydrazine |
| Standard InChI | InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2 |
| Standard InChI Key | CFJXEGULPOOWSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Br)CNN |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s systematic name, ((3-Bromothiophen-2-yl)methyl)hydrazine, delineates its structure:
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A thiophene ring (C₄H₄S) serves as the core, with sulfur at the 1-position.
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A bromine atom substitutes the 3-position of the thiophene ring, imparting electronic asymmetry.
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A methyl group (-CH₂-) is attached to the 2-position of the thiophene, which is further bonded to a hydrazine group (-NH-NH₂).
The molecular formula is C₅H₇BrN₂S, with a molecular weight of 207.09 g/mol.
Spectroscopic Signatures
While experimental spectral data for this specific compound is unavailable, analogous bromothiophenes exhibit characteristic signals:
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¹H NMR: Thiophene protons resonate between δ 6.8–7.5 ppm, with the methylene (-CH₂-) group near δ 3.5–4.0 ppm. Hydrazine protons typically appear as broad singlets around δ 2.5–3.5 ppm .
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¹³C NMR: The thiophene carbons range from δ 125–140 ppm, with the methylene carbon at δ 35–45 ppm. The bromine-bearing carbon appears downfield (δ 110–120 ppm) .
Synthetic Pathways
Bromination of Thiophene Derivatives
A plausible route involves brominating 2-methylthiophene at the 3-position using N-bromosuccinimide (NBS) under radical conditions . Subsequent functionalization of the methyl group with hydrazine could proceed via a two-step process:
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Chlorination: Treat 3-bromo-2-methylthiophene with SOCl₂ to form 3-bromo-2-(chloromethyl)thiophene.
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Hydrazine Substitution: React the chloromethyl intermediate with anhydrous hydrazine in ethanol under reflux.
Table 1: Hypothetical Synthetic Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 60–70% |
| Chlorination | SOCl₂, DMF, 60°C | 75–85% |
| Hydrazination | NH₂NH₂, EtOH, reflux | 50–65% |
Alternative Pathways
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Mannich Reaction: Condense 3-bromothiophene-2-carbaldehyde with hydrazine in the presence of a formaldehyde donor.
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Nucleophilic Displacement: Use a pre-formed 3-bromo-2-(bromomethyl)thiophene intermediate, reacting with hydrazine in a polar aprotic solvent like DMF .
Physicochemical Properties
Physical State and Solubility
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Appearance: Likely a white to pale-yellow crystalline solid.
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Melting Point: Estimated 90–110°C (based on bromothiophene analogs).
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Solubility: Moderate in DMSO (>50 mg/mL) and DMF; low in water (<1 mg/mL) .
Stability and Reactivity
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Thermal Stability: Decomposes above 150°C, releasing HBr and NH₃.
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Light Sensitivity: The C-Br bond may undergo homolytic cleavage under UV light, necessitating storage in amber glass.
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Reactivity:
Applications in Chemical Research
Pharmaceutical Intermediate
Hydrazine derivatives are pivotal in synthesizing heterocycles like pyrazoles and triazoles, which are prevalent in drug discovery. For example:
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Antimicrobial Agents: Hydrazones derived from ((3-Bromothiophen-2-yl)methyl)hydrazine could inhibit bacterial enoyl-ACP reductase .
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Anticancer Candidates: The bromine atom allows further functionalization via palladium-catalyzed couplings to attach bioactive moieties.
Materials Science
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